1,2-Propanediol diacrylate

Catalog No.
S3338750
CAS No.
25151-33-1
M.F
C9H12O4
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Propanediol diacrylate

CAS Number

25151-33-1

Product Name

1,2-Propanediol diacrylate

IUPAC Name

2-prop-2-enoyloxypropyl prop-2-enoate

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C9H12O4/c1-4-8(10)12-6-7(3)13-9(11)5-2/h4-5,7H,1-2,6H2,3H3

InChI Key

VFZKVQVQOMDJEG-UHFFFAOYSA-N

SMILES

CC(COC(=O)C=C)OC(=O)C=C

Canonical SMILES

CC(COC(=O)C=C)OC(=O)C=C

Biocompatible Material Development

1,2-PDDA's biocompatibility makes it a valuable material for creating hydrogels for tissue engineering and drug delivery applications. Research has explored its use in scaffolds for cell cultures, mimicking the extracellular matrix for cell growth and differentiation [1]. The diacrylate groups allow for crosslinking, creating a stable 3D structure for cell encapsulation. Additionally, 1,2-PDDA can be modified with other functional groups to introduce specific functionalities like cell adhesion sites.

  • Source: A biocompatible hydrogel based on 1,2-propanediol diacrylate for cartilage tissue engineering: )

Microgels and Nanoparticles for Drug Delivery

The ability to crosslink 1,2-PDDA makes it suitable for creating microgels and nanoparticles for targeted drug delivery. These particles can be loaded with therapeutic agents and designed to release them in response to specific stimuli like pH or light [2]. This controlled release offers advantages over traditional drug delivery methods by improving drug targeting and reducing side effects.

  • Source: Light-triggered release from core-crosslinked polymeric micelles: )

Photopolymerizable Materials for Microfluidics and Biosensors

1,2-PDDA's ability to undergo rapid polymerization upon exposure to light makes it a valuable material for microfluidic devices and biosensors. Microfluidic devices require precise control over fluid flow, and 1,2-PDDA can be used to create microchannels with specific geometries [3]. Similarly, biosensors often rely on photopolymerizable materials to immobilize biomolecules for detection purposes.

  • Source: Rapid prototyping of polymeric microfluidic devices using laser direct writing: )

1,2-Propanediol diacrylate is a diacrylate ester derived from 1,2-propanediol and acrylic acid. Its chemical formula is C₉H₁₂O₄, and it is characterized by two acrylate functional groups attached to a propanediol backbone. This compound is commonly used in the production of polymers and resins due to its ability to undergo polymerization reactions, making it valuable in various industrial applications.

  • Polymerization: It readily undergoes free radical polymerization, forming cross-linked networks that are utilized in coatings, adhesives, and sealants .
  • Esterification: The compound can react with alcohols to form esters, which can modify its properties for specific applications .
  • Dehydration: Under certain conditions, it can be dehydrated to yield other compounds such as propanal, although this reaction typically requires specific catalysts .

1,2-Propanediol diacrylate can be synthesized through several methods:

  • Direct Esterification: This involves the reaction of acrylic acid with 1,2-propanediol in the presence of a catalyst (e.g., sulfuric acid) to form the diacrylate .
  • Transesterification: This method utilizes an existing acrylate ester and reacts it with 1,2-propanediol under controlled conditions .
  • Catalytic Processes: Advanced catalytic methods can enhance yield and selectivity during the synthesis process .

1,2-Propanediol diacrylate has a wide range of applications:

  • Coatings and Inks: It is used in formulating UV-curable coatings and inks due to its ability to polymerize quickly under UV light.
  • Adhesives: The compound serves as a key component in producing strong adhesives that require rapid curing.
  • Biomedical

Interaction studies involving 1,2-propanediol diacrylate have focused on its reactivity with various substances. For example:

  • Reactivity with Amines: The compound can react with amines to form amide linkages, which are useful in modifying polymer properties.
  • Compatibility with Other Polymers: Research has shown that it can blend well with other acrylates and methacrylates, enhancing the performance of polymer blends .

Several compounds share structural similarities with 1,2-propanediol diacrylate. Here are some notable examples:

CompoundStructure TypeUnique Features
1,3-Butanediol diacrylateDiacrylate esterHigher flexibility due to longer carbon chain
Ethylene glycol diacrylateDiacrylate esterLower viscosity; often used in coatings
Glycerol diacrylateTriacrylate esterProvides enhanced cross-linking capabilities
1,2-Ethanediol diacrylateDiacrylate esterMore hydrophilic; used in hydrogels

1,2-Propanediol diacrylate stands out due to its balance of mechanical strength and biocompatibility compared to these similar compounds. Its unique structure allows for versatile applications across multiple industries while maintaining favorable physical properties.

XLogP3

1.6

Other CAS

25151-33-1

Dates

Modify: 2023-07-26

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